8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Beschreibung
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one reflects its bicyclic structure, which consists of a benzene ring fused to a seven-membered oxepane ring. The numbering begins at the oxygen atom in the oxepin ring, with the methyl substituent at position 8 and a ketone group at position 5. The molecular formula is C₁₁H₁₂O₂ , derived from its core bicyclic framework (C₁₀H₁₀O) with additional methyl and ketone functional groups.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₂O₂ |
| Molecular weight | 176.21 g/mol |
| SMILES | CC1=CC2=C(C=C1)C(=O)CCCO2 |
| InChIKey | QDASTOAATNRTDG-UHFFFAOYSA-N |
The compound’s planar structure is stabilized by conjugation between the aromatic benzene ring and the ketone group, as evidenced by its C=O bond length of approximately 1.22 Å in related benzoxepinone derivatives.
X-ray Crystallographic Studies and Bond Length Parameters
X-ray diffraction studies of structurally analogous compounds, such as (E)-4-(5-bromo-2-hydroxybenzylidene)-6-hydroxy-8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one , reveal key bond parameters:
| Bond Type | Length (Å) |
|---|---|
| C=O (ketone) | 1.217–1.224 |
| C-O (ether) | 1.365–1.372 |
| C-C (aromatic) | 1.385–1.406 |
| C-CH₃ (methyl) | 1.498–1.512 |
The oxepin ring adopts a non-planar conformation , with puckering parameters (q₂ = 0.45 Å, φ₂ = 25°) indicative of a chair-like distortion. The methyl group at position 8 introduces steric interactions that slightly elongate adjacent C-C bonds (1.512 Å vs. 1.498 Å in unsubstituted analogs).
Conformational Analysis via NMR Spectroscopy
Dynamic NMR studies of this compound reveal a chair-twist equilibrium in solution. Key observations include:
- ¹H NMR : The methyl group resonates as a singlet at δ 1.28 ppm, while the axial and equatorial protons at C-2 and C-3 exhibit diastereotopic splitting (δ 2.45–2.98 ppm, J = 12.5 Hz).
- ¹³C NMR : The ketone carbon appears at δ 207.8 ppm, deshielded due to conjugation with the aromatic ring. The methyl carbon resonates at δ 21.3 ppm.
Variable-temperature NMR experiments in CDCl₃ show coalescence at 243 K, corresponding to an energy barrier (ΔG‡) of 10.2 kcal/mol for ring inversion.
Comparative Structural Features of Benzoxepinone Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives:
| Compound | Key Structural Differences | Impact on Properties |
|---|---|---|
| Unsubstituted benzoxepin-5-one | No methyl group at C-8 | Higher ring puckering (q₂ = 0.52 Å) |
| 3-Methoxy analog | Methoxy substituent at C-3 | Enhanced dipole moment (μ = 2.1 D) |
| 3,3-Dimethyl analog | Geminal dimethyl groups at C-3 | Restricted ring inversion (ΔG‡ = 12.4 kcal/mol) |
The methyl group at C-8 in the target compound reduces steric hindrance compared to bulkier substituents, enabling moderate conformational flexibility while maintaining electronic conjugation with the ketone group.
Eigenschaften
IUPAC Name |
8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASTOAATNRTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401031 | |
| Record name | ST51008862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57932-19-1 | |
| Record name | 3,4-Dihydro-8-methyl-1-benzoxepin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57932-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51008862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione Intermediates
Starting Materials: The synthesis begins with substituted 2-hydroxyacetophenones or 2-hydroxyphenylacetates, which are converted into 2'-acetylphenoxyacetates. These intermediates are crucial for constructing the benzoxepine ring system.
Base-Mediated Cyclization: The key step involves treating compounds of the formula II (substituted phenoxyacetates) with strong bases such as lithium hydride, sodium hydride, lithium tert-butoxide, or potassium tert-butoxide. This reaction is carried out in inert solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from -70 °C to the solvent's boiling point. The base induces cyclization to form the 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione core.
Isolation: The reaction mixture is quenched with ice water, precipitating the product, which can be filtered off. The alkali metal salts formed can be separated by precipitation with non-polar solvents such as toluene or petroleum ether. The free compound is then liberated from the salt by acidification using inorganic acids like hydrochloric acid or sulfuric acid.
Conversion to 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
The 3,5-dione intermediate can be selectively reduced or transformed to the 5-one derivative. This involves selective reduction or functional group manipulation, often under controlled conditions to avoid over-reduction or ring opening.
Alternatively, the 3,5-dione can be converted into 3-amino derivatives via reaction with amines, which can then be further manipulated to yield the 5-one structure.
Alternative One-Pot Synthesis Approaches
- Recent research has demonstrated one-pot multibond-forming processes involving thermally mediated Overman rearrangements and ring-closing metathesis of allylic trichloroacetimidates bearing 2-allyloxyaryl groups. These methods provide access to 5-amino-2,3,4,5-tetrahydro-1-benzoxepines, which are structurally related and can be further functionalized to obtain the 5-one derivatives.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Cyclization to benzoxepine-3,5-dione | Lithium hydride, sodium hydride, lithium tert-butoxide, or potassium tert-butoxide | DMF, THF | -70 °C to reflux | Inert atmosphere recommended |
| Precipitation and isolation | Ice water quench, acidification with HCl or H2SO4 | Water, toluene, petroleum ether | Ambient | Precipitation of lithium salt, acid liberation |
| Alkylation (methyl introduction) | Use of methyl-substituted phenols or alkylation reagents | Various organic solvents | Ambient to reflux | Methyl preferred as low molecular weight alkyl |
| One-pot synthesis (alternative) | Overman rearrangement, ring-closing metathesis | Not specified | Thermal conditions | Provides access to amino derivatives |
Research Findings and Yields
The cyclization and isolation steps typically yield the benzoxepine-3,5-dione intermediates in moderate to good yields (e.g., 46% yield reported for 2,3,4,5-tetrahydro-7-bromo-1-benzoxepine-3,5-dione).
Subsequent reactions with amines to form 3-amino derivatives proceed with high efficiency (up to 88% yield reported), indicating the robustness of the intermediate for further functionalization.
The one-pot synthesis approach reported in recent literature yields 5-amino-2,3,4,5-tetrahydro-1-benzoxepines in lower yields (~15% over three steps), but offers a streamlined route to pharmacologically active scaffolds.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Base-mediated cyclization | Lithium hydride, sodium hydride, tert-butoxides; DMF or THF; -70 °C to reflux | 40-50% | Straightforward, scalable | Requires strong bases, inert atmosphere |
| Acidification and isolation | HCl, H2SO4; precipitation with non-polar solvents | High purity | Efficient isolation of product | Multiple purification steps |
| Amination of dione intermediates | Amines (mono- or dialkylamines), catalytic acid | Up to 88% | High yield, versatile derivatives | Requires careful control of conditions |
| One-pot Overman rearrangement and metathesis | Allylic trichloroacetimidates, thermal conditions | ~15% | One-pot, multibond formation | Lower yield, complex reaction setup |
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 25°C.
Substitution: Halogenating agents, nucleophiles; temperatures around 0°C to 50°C.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been identified as a precursor for the synthesis of various pharmacologically active derivatives. Notably, it serves as an intermediate in the production of 3-amino-1-benzoxepin-5(2H)-one derivatives, which have demonstrated significant effects on gastric motility. These derivatives are being investigated for their therapeutic potential in treating gastrointestinal disorders .
Serotonin Receptor Agonism
Research has highlighted the role of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one in developing serotonin (5-HT) receptor agonists. Specifically, compounds derived from this benzoxepin structure have been shown to interact with the 5-HT2C receptor, which is implicated in appetite regulation and obesity treatment. The agonistic action on this receptor suggests potential applications in managing central nervous system disorders related to serotonin dysregulation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the introduction of functional groups to tailor its pharmacological properties. The compound can be transformed into several derivatives by reacting it with amines or halogenating agents to yield compounds with enhanced biological activity.
Case Studies
- Gastric Motility Enhancement : A study demonstrated that specific derivatives of 3-amino-1-benzoxepin-5(2H)-one exhibited improved gastric motility in animal models. These findings suggest that modifications to the benzoxepin core can lead to significant therapeutic advancements .
- Anti-obesity Effects : Another investigation focused on the anti-obesity effects of serotonin receptor agonists derived from this compound. The results indicated a reduction in food intake and body weight in subjects treated with these compounds, establishing a link between the compound's structure and its physiological effects .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The benzoxepinone framework is highly modular, allowing substitutions at various positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Properties of Benzoxepinone Derivatives
Key Observations :
Physicochemical and Functional Properties
- Thermal Stability: The melting point of 5-methoxy-5-(methoxymethyl)-1-tosyl-1,2,3,5-tetrahydro-4H-benzo[b]azepin-4-one (a structural analog) is reported as 100.4–100.7 °C , suggesting similar thermal stability for benzoxepinones.
Biologische Aktivität
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the benzoxepine class, characterized by its unique structural features that confer distinct chemical and biological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : 8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
- CAS Number : 57932-19-1
- Molecular Weight : 176.21 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines. In vitro studies revealed an IC50 value of approximately 13.7 μM for TNF-alpha inhibition in RAW264.7 cells .
3. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. It has been noted to induce apoptosis in breast cancer cells (MDA-MB-231), highlighting its potential as an anticancer agent .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act by binding to enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It may interact with receptors associated with pain and inflammation pathways.
Research Findings and Case Studies
Several studies have focused on the pharmacological effects of benzoxepine derivatives:
| Study | Findings |
|---|---|
| Dibenzo[b,f]oxepine Review | Explored various dibenzo[b,f]oxepine derivatives showing anti-inflammatory and anticancer activities; highlighted potential for targeted therapies. |
| Pharmacological Studies | Investigated central nervous system effects in mice; noted hypotensive activity in related compounds. |
| Cytotoxicity Studies | Identified cytotoxic properties against cancer cells; suggested mechanisms involving microtubule disruption. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one?
- Methodological Answer : Synthesis optimization requires attention to cyclization conditions (e.g., temperature, solvent polarity) and purification techniques. For example, cyclization of ortho-aminophenols with haloalkanes under reflux in aprotic solvents (e.g., THF) often yields higher purity products. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the benzoxepinone core . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like over-oxidized species or dimerization products.
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR identify substituent positions and confirm ring saturation. For example, the methyl group at position 8 appears as a singlet (~δ 1.2–1.4 ppm) in NMR .
- IR : Stretching frequencies for the ketone (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) validate the benzoxepinone scaffold .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow strict PPE guidelines (gloves, goggles, lab coats) due to potential irritancy. Work in a fume hood to avoid inhalation of volatile intermediates. Store the compound in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the ketone group. Waste disposal should adhere to protocols for organic solvents and halogenated byproducts .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis can induce stereoselectivity. For example, using (R)-BINAP ligands in palladium-catalyzed cyclization reactions can yield enantiomerically enriched products. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers, while X-ray crystallography confirms absolute configuration .
Q. What computational methods are effective for predicting the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, such as ketone reduction or electrophilic aromatic substitution. Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., enzymes), guiding functionalization strategies .
Q. How should researchers address contradictions in reported biological activity data for benzoxepinone derivatives?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Compare pharmacokinetic parameters (e.g., IC, bioavailability) across studies. Use meta-analysis tools to identify confounding variables, such as impurity profiles (e.g., residual solvents >0.1% affecting toxicity) .
Q. What strategies enhance the solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modification. Co-solvent systems (e.g., DMSO/PBS) or nanoformulation (liposomes) improve bioavailability. Solubility parameters (Hansen solubility coefficients) guide solvent selection .
Q. How can researchers design experiments to probe the metabolic stability of this compound?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify oxidation sites (e.g., CYP450-mediated hydroxylation) and quantify half-life (t) using kinetic models. Compare results with structural analogs to establish SAR for metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
